molecular formula C10H14Cl2N2 B2568158 [2-Amino-2-(3,4-dichlorophenyl)ethyl]dimethylamine CAS No. 927997-19-1

[2-Amino-2-(3,4-dichlorophenyl)ethyl]dimethylamine

Cat. No.: B2568158
CAS No.: 927997-19-1
M. Wt: 233.14
InChI Key: YOFLNTLVVZMXLU-UHFFFAOYSA-N
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Description

[2-Amino-2-(3,4-dichlorophenyl)ethyl]dimethylamine is a chemical compound with the molecular formula C10H14Cl2N2. It is known for its unique structure, which includes a dichlorophenyl group attached to an ethylamine backbone. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Amino-2-(3,4-dichlorophenyl)ethyl]dimethylamine typically involves the reaction of 3,4-dichlorophenylacetonitrile with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

[2-Amino-2-(3,4-dichlorophenyl)ethyl]dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines.

Scientific Research Applications

[2-Amino-2-(3,4-dichlorophenyl)ethyl]dimethylamine is used in various scientific research fields, including:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,4’-dichlorodiphenyl Ether
  • 4-((3,4-dichlorophenyl)amino)-2-methylquinoline-6-ol

Uniqueness

Compared to similar compounds, [2-Amino-2-(3,4-dichlorophenyl)ethyl]dimethylamine is unique due to its specific structural features and the presence of the dichlorophenyl group. This gives it distinct chemical properties and makes it suitable for specific research applications .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-N',N'-dimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Cl2N2/c1-14(2)6-10(13)7-3-4-8(11)9(12)5-7/h3-5,10H,6,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFLNTLVVZMXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC(=C(C=C1)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927997-19-1
Record name [2-amino-2-(3,4-dichlorophenyl)ethyl]dimethylamine
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